molecular formula C23H14Br2O6 B12550258 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) CAS No. 143558-73-0

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid)

Cat. No.: B12550258
CAS No.: 143558-73-0
M. Wt: 546.2 g/mol
InChI Key: MYFHSIXJMWPWMZ-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) is a brominated naphthalene derivative featuring two naphthalene rings connected by a methylene bridge. Each naphthalene moiety contains a hydroxyl group at position 3, a bromine atom at position 1, and a carboxylic acid group at position 2. These analogs are often used as counterions in pharmaceutical salts due to their ability to form stable crystalline complexes .

Properties

CAS No.

143558-73-0

Molecular Formula

C23H14Br2O6

Molecular Weight

546.2 g/mol

IUPAC Name

1-bromo-4-[(4-bromo-3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C23H14Br2O6/c24-18-12-7-3-1-5-10(12)14(20(26)16(18)22(28)29)9-15-11-6-2-4-8-13(11)19(25)17(21(15)27)23(30)31/h1-8,26-27H,9H2,(H,28,29)(H,30,31)

InChI Key

MYFHSIXJMWPWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Br)C(=O)O)O)CC3=C(C(=C(C4=CC=CC=C43)Br)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-2-naphthoic acid, followed by the formation of a methylene bridge through a condensation reaction with formaldehyde. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a crucial role in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Pamoic Acid)
  • Structure : Lacks bromine; hydroxyl groups at position 3 and carboxylic acids at position 2 on both naphthalene rings.
  • Properties :
    • Forms disodium (CAS 7681-47-2) and dipotassium salts (CAS 68226-95-9) for enhanced solubility in aqueous media .
    • Used in pharmaceuticals (e.g., oxantel pamoate, CAS 68813-55-8) to improve drug stability and bioavailability .
  • Key Difference : The absence of bromine reduces molecular weight (C23H16O6 vs. brominated analog) and increases hydrophilicity compared to the brominated derivative .
2.1.2 4,4'-Methylenebis(2-chloroaniline) (MBOCA)
  • Structure : Chlorine substituents instead of hydroxyl/carboxylic acid groups; aromatic amine backbone.
  • Properties: Hazardous (carcinogenic) industrial curing agent for polyurethanes . Higher volatility than the brominated naphthalene derivative due to smaller substituents.
  • Key Difference : The brominated compound’s carboxylic acid groups enable salt formation, unlike MBOCA, which lacks ionizable functional groups .

Functional Group Impact

Property 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) Pamoic Acid MBOCA
Molecular Weight Higher (due to Br) 388.37 g/mol 267.16 g/mol
Solubility Likely lower in water (Br increases lipophilicity) Forms soluble salts (e.g., disodium pamoate) Low (non-polar)
Acidity Strong (two -COOH groups + electron-withdrawing Br) Moderate (two -COOH groups) Neutral (amine)
Applications Potential drug counterion (speculative) Pharmaceutical salt former Industrial curing agent

Pharmacological and Industrial Relevance

  • Brominated Compound: The bromine atom may enhance binding to hydrophobic targets (e.g., proteins) compared to pamoic acid, but this could also increase toxicity risks. No direct toxicity data are available, but MBOCA’s hazard profile suggests careful handling of halogenated analogs.
  • Salt Formation : Like pamoic acid, the brominated derivative could form salts (e.g., disodium or dipotassium) to improve solubility for drug formulations .

Biological Activity

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) (CAS No. 143558-73-0) is a complex organic compound characterized by its unique structure, which features a methylene bridge connecting two naphthalene derivatives. Each naphthalene unit is substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. The molecular formula is C23H14Br2O6C_{23}H_{14}Br_2O_6 with a molecular weight of approximately 700.8 g/mol. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

Structural Characteristics

The presence of both hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and increased solubility in polar solvents, enhancing its reactivity and interaction with biological targets. The structural formula can be summarized as follows:

C23H14Br2O6\text{C}_{23}\text{H}_{14}\text{Br}_2\text{O}_6

Pharmacological Properties

Research indicates that compounds with similar structures to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exhibit various pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, compounds structurally related to it have shown significant activity against human cancer cell lines such as HeLa and A549, with IC50 values indicating potent inhibition of cell proliferation .
  • Antioxidant Potential : The presence of hydroxyl groups often correlates with antioxidant activity, which could mitigate oxidative stress in biological systems.

Interaction Studies

Initial binding studies have focused on the interaction of this compound with various biological targets. These studies are crucial for assessing the efficacy and safety profiles of new compounds in drug development. Notably, the dual functionality provided by the methylene bridge and multiple substituents enhances its potential for diverse biological interactions.

Comparative Analysis

To better understand the unique properties of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid), a comparison with structurally similar compounds is presented in the following table:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-hydroxynaphthalene-2-carboxylic acidSingle naphthalene unit with bromine and hydroxylSimpler structure; lacks methylene bridge
4-Bromo-1-hydroxy-2-naphthoic acidNaphthalene unit with bromine and hydroxylLacks carboxylic acid functionality
3-Hydroxynaphthalene-2-carboxylic acidSimilar carboxylic acid groupNo bromination; simpler hydroxyl substitution

The uniqueness of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) lies in its dual functionality provided by both the methylene bridge and multiple substituents on the naphthalene rings, enhancing its potential for diverse applications compared to simpler analogs.

Case Studies

Several studies have investigated compounds similar to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid):

  • Cytotoxicity Assays : In vitro assays on HeLa and A549 cell lines demonstrated that derivatives of naphthalene carboxylic acids exhibit significant cytotoxicity. For example, one study reported an IC50 value of 5.5±1.3μM5.5\pm 1.3\mu M against HeLa cells .
  • Mechanistic Studies : Further research is needed to elucidate the specific mechanisms through which these compounds exert their biological effects. Potential mechanisms include enzyme inhibition or interference with cellular signaling pathways.

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